![molecular formula C12H12LiN3O3 B2782843 Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197054-45-6](/img/structure/B2782843.png)

Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

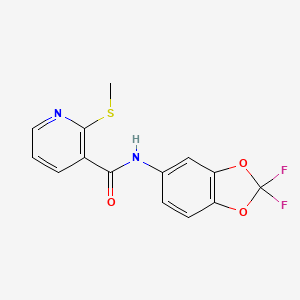

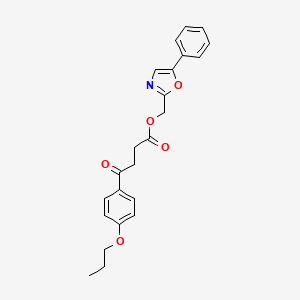

The compound is a lithium salt of a carboxylate that contains an imidazo[4,5-b]pyridine ring and a tetrahydro-2H-pyran-4-yl group. Imidazo[4,5-b]pyridine is a type of heterocyclic aromatic organic compound . Tetrahydro-2H-pyran is a type of heterocyclic compound that consists of a saturated six-membered ring containing five carbon atoms, one oxygen atom, and one double bond .

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Heterocycle Synthesis

The compound’s unique structure, containing both imidazole and pyridine moieties, makes it an interesting target for synthetic chemists. Researchers have explored various methods to synthesize this compound, including Knoevenagel reactions, propargyl Claisen reactions, and cycloisomerization. The valence isomerism between 2H-pyrans and 1-oxatrienes plays a crucial role in these synthetic approaches .

Biological Activity and Medicinal Chemistry

While the literature on this specific compound is limited, its potential as a pharmacophore warrants investigation. Researchers can explore its interactions with biological targets, evaluate its binding affinity, and assess its potential as a drug candidate. Computational studies can predict its pharmacokinetic properties, such as permeability and solubility .

DNA Damage Detection and Repair

The compound’s hydroxylamine derivative has been used in detecting single-strand breaks (SSBs) in DNA. Coupling it with alkaline gel electrophoresis improves the sensitivity of SSB detection. Researchers can explore its applications in genotoxicity studies and DNA repair mechanisms .

Materials Science and Organic Electronics

Given its heterocyclic structure, this compound may find applications in materials science. Researchers can investigate its use as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Its potential for enhancing charge transport properties could be explored .

Catalysis and Green Chemistry

The compound’s functional groups make it a candidate for catalytic reactions. Researchers can explore its use as a ligand in transition metal-catalyzed reactions or as a catalyst itself. Its stability and reactivity under various conditions are worth investigating .

Natural Product Synthesis and Total Syntheses

Inspired by its presence in natural products, researchers can use this compound as a key intermediate in total syntheses. By incorporating it into complex molecules, they can access structurally diverse compounds with potential biological activities .

Propiedades

IUPAC Name |

lithium;3-(oxan-4-yl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3.Li/c16-12(17)11-14-9-2-1-5-13-10(9)15(11)8-3-6-18-7-4-8;/h1-2,5,8H,3-4,6-7H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYOLUANXDSJKV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=C(C=CC=N3)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)

![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)

![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)

![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)